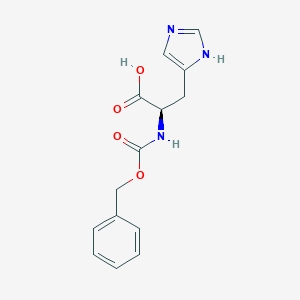

Z-D-His-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOJOHPAKJFUDF-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-D-His-OH: Chemical Properties, Structure, and Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-carbobenzyloxy-D-histidine (Z-D-His-OH) is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and peptidomimetics.[1][2] The carbobenzyloxy (Z or Cbz) group on the alpha-amino function provides robust protection, preventing unwanted side reactions during peptide coupling.[2] This D-enantiomer of histidine is particularly valuable in the design of peptides with specific stereochemistry, which can influence their biological activity and metabolic stability. This guide provides a comprehensive overview of the chemical properties, structure, and common applications of Z-D-His-OH, with a focus on its role in synthetic methodologies.

Chemical Properties and Structure

Z-D-His-OH is a white to light yellow crystalline powder.[3] Its fundamental chemical and physical properties are summarized in the table below, compiled from various sources. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(benzyloxycarbonylamino)-3-(1H-imidazol-4-yl)propanoic acid | [3] |

| Synonyms | N-alpha-Cbz-D-histidine, Cbz-D-histidine | [3] |

| CAS Number | 67424-93-5 | [3] |

| Molecular Formula | C14H15N3O4 | [3][4] |

| Molecular Weight | 289.29 g/mol | [3][4] |

| Melting Point | 161-163 °C | [3] |

| Boiling Point | 616.7±55.0 °C (Predicted) | [3] |

| Density | 1.368±0.06 g/cm3 (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water. | [1][3] |

| pKa | 3.35±0.10 (Predicted) | [3] |

| Optical Rotation | +24° (c=6, 6mol/L HCl) | [3] |

| InChI | InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)/t12-/m1/s1 | [5] |

| InChIKey | WCOJOHPAKJFUDF-GFCCVEGCSA-N | [5] |

| SMILES | C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--C(=O)O | [5] |

Experimental Protocols

The primary application of Z-D-His-OH is in peptide synthesis, where it is incorporated into a growing peptide chain. Below are representative protocols for its use in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol using HBTU

This protocol describes a standard coupling cycle for adding Z-D-His-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Z-D-His-OH

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Resin with N-terminally deprotected peptide

-

DCM (Dichloromethane)

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve 2.0 equivalents of Z-D-His-OH and 2.0 equivalents of HBTU in DMF. Add 4.0 equivalents of DIPEA to the solution and pre-activate for 5-10 minutes.[6]

-

Coupling: Add the activated Z-D-His-OH solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[6]

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.[6]

-

Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

Solution-Phase Peptide Coupling Protocol using EDC

This protocol outlines the coupling of Z-D-His-OH to an amino acid ester in solution.

Materials:

-

Z-D-His-OH

-

Amino acid or peptide ester hydrochloride

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA or NMM (N-Methylmorpholine)

-

DCM or DMF as solvent

-

1N HCl, saturated NaHCO3, and brine for workup

Procedure:

-

Dissolution: Dissolve Z-D-His-OH (1.0 eq) and the amino acid/peptide ester hydrochloride (1.0 eq) in DCM or DMF.

-

Activation: Add HOBt (1.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) and DIPEA (1.0 eq) to the cooled solution.[6]

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be further purified by column chromatography or recrystallization.

Deprotection of the Carbobenzyloxy (Z) Group

The Z-group is typically removed by catalytic hydrogenation, which is a mild method that does not affect most other protecting groups.

Materials:

-

Z-protected peptide

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or a similar solvent

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol. Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature to suggest that Z-D-His-OH itself has a direct role in biological signaling pathways or possesses intrinsic pharmacological activity. Its primary function is as a synthetic intermediate in the creation of peptides.[1][2] The biological activity of any final peptide product will be dependent on its unique amino acid sequence and three-dimensional structure. Histidine residues within a peptide are known to be crucial for the biological function of many peptides and proteins, acting as proton donors/acceptors or participating in metal ion coordination.[2] The incorporation of D-histidine, via Z-D-His-OH, can lead to peptides with increased resistance to enzymatic degradation and potentially altered receptor binding affinities compared to their L-histidine counterparts.

Visualizations

The following diagrams illustrate the chemical structure of Z-D-His-OH and its role in a typical peptide synthesis workflow.

Conclusion

Z-D-His-OH is an essential reagent for chemists and drug development professionals engaged in the synthesis of peptides. Its well-defined chemical properties and the robust protection afforded by the carbobenzyloxy group allow for its efficient incorporation into peptide chains using standard synthetic methodologies. While Z-D-His-OH itself is not known to be biologically active, its use enables the creation of D-histidine-containing peptides, which can have significant implications for the therapeutic potential of the final molecule. The protocols and data presented in this guide offer a technical foundation for the effective use of Z-D-His-OH in research and development.

References

The Strategic Role of Z-D-His-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide chains is a critical strategy in modern drug discovery and development, offering enhanced stability, modified bioactivity, and unique conformational properties. Among these, D-amino acids play a pivotal role in creating peptides with improved therapeutic potential. This technical guide provides an in-depth exploration of the role and application of N-α-benzyloxycarbonyl-D-histidine (Z-D-His-OH), a key building block in the synthesis of such peptides.

The Core Function of Z-D-His-OH in Peptide Synthesis

Z-D-His-OH is a derivative of the amino acid D-histidine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is fundamental to the controlled and sequential assembly of amino acids into a peptide chain.

Key Functions:

-

Prevention of Unwanted Reactions: The Z-group prevents the nucleophilic amino group of D-histidine from participating in unwanted side reactions during the activation of the carboxyl group of the preceding amino acid in the growing peptide chain. This ensures the formation of the correct peptide bond.

-

Controlled Peptide Elongation: By temporarily blocking the amino group, the Z-group dictates the direction of peptide synthesis, allowing for a stepwise and controlled addition of amino acids to the C-terminus of the growing peptide.

-

Racemization Resistance: The urethane-type protection afforded by the Z-group is known to reduce the risk of racemization at the alpha-carbon of the activated amino acid, a critical factor in maintaining the stereochemical integrity of the final peptide.

The imidazole side chain of histidine is also reactive and requires protection to prevent side reactions such as acylation. While the Z-group protects the alpha-amino group, a separate protecting group is typically employed for the imidazole nitrogen (e.g., Trityl (Trt), t-butyloxycarbonyl (Boc), or dinitrophenyl (Dnp)) to ensure the fidelity of the synthesis.

Data Presentation: Performance of Z-Protected Amino Acids in Peptide Synthesis

While specific quantitative data for Z-D-His-OH is often embedded within broader studies, the following tables summarize typical performance metrics for Z-protected amino acids in peptide synthesis, providing a comparative context for researchers.

Table 1: Representative Coupling Efficiencies of Z-Protected Amino Acids with Various Coupling Reagents

| Coupling Reagent | Activating Species | Typical Coupling Efficiency (%) | Notes |

| DCC/HOBt | O-acylisourea/OBt-ester | 85-95 | Dicyclohexylurea (DCU) byproduct can be difficult to remove in solution-phase synthesis. |

| HBTU/DIPEA | OBt-ester | 95-99 | Rapid coupling, but can lead to guanidinylation of the free amine. |

| HATU/DIPEA | OAt-ester | >98 | Highly efficient, even for sterically hindered amino acids. |

| PyBOP/DIPEA | OBt-ester | 95-98 | Byproducts are more soluble than DCU, facilitating purification. |

Data compiled from various peptide synthesis literature. Actual efficiencies can vary based on the specific amino acid sequence, resin, and reaction conditions.

Table 2: Common Deprotection Methods for the Z-Group and Their Typical Yields

| Deprotection Method | Reagents | Typical Deprotection Yield (%) | Conditions and Considerations |

| Catalytic Hydrogenation | H₂, Pd/C | >95 | Mild conditions; not suitable for peptides containing sulfur or other reducible groups. |

| Acidolysis | HBr in Acetic Acid | 90-98 | Can cause side reactions with sensitive residues. |

| Sodium in Liquid Ammonia | Na, liq. NH₃ | 85-95 | Harsh conditions; can lead to side-chain modifications. |

Yields are dependent on the peptide sequence and the presence of other protecting groups.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an LHRH Antagonist Analog (Illustrative Protocol)

This protocol outlines the manual synthesis of a hypothetical LHRH antagonist analog containing a D-histidine residue, utilizing Z-D-His(Trt)-OH.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Z-D-His(Trt)-OH

-

Coupling reagents: HBTU, HOBt

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Washing solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

First Amino Acid Coupling (C-terminal):

-

Dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the mixture and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x). Confirm coupling completion with a Kaiser test.

-

-

Chain Elongation (Subsequent Amino Acids): Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Incorporation of Z-D-His(Trt)-OH:

-

After deprotection of the N-terminal Fmoc group of the preceding amino acid, dissolve Z-D-His(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 2 minutes.

-

Add the activated Z-D-His(Trt)-OH solution to the resin and agitate for 2-4 hours. Monitor the reaction for completion.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid is coupled, wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group from Histidine). The Z-group will also be cleaved under these strong acidic conditions.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis of a Dipeptide (Illustrative Protocol)

This protocol describes the synthesis of Z-D-His-Gly-OMe in solution.

Materials:

-

Z-D-His-OH

-

H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)

-

Coupling reagent: Dicyclohexylcarbodiimide (DCC)

-

Additive: 1-Hydroxybenzotriazole (HOBt)

-

Base: Triethylamine (TEA)

-

Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc)

-

Aqueous solutions: 1N HCl, saturated NaHCO₃, brine

Procedure:

-

Activation of Z-D-His-OH:

-

Dissolve Z-D-His-OH (1 eq.) and HOBt (1.1 eq.) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 eq.) and stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq.) in DCM and add TEA (1.1 eq.) to neutralize the salt.

-

Filter the DCU from the activated Z-D-His-OH solution and add the filtrate to the neutralized glycine methyl ester solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Filter off any further DCU precipitate.

-

Wash the organic solution sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude dipeptide by column chromatography or recrystallization to obtain pure Z-D-His-Gly-OMe.

-

Signaling Pathways and Experimental Workflows

Peptides synthesized with Z-D-His-OH are often analogs of bioactive peptides that target specific cellular receptors. The incorporation of a D-amino acid can enhance their resistance to enzymatic degradation, prolonging their half-life and therapeutic effect. Below are diagrams of signaling pathways for two important classes of peptide hormones where D-amino acid analogs are clinically relevant.

Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Signaling

LHRH (also known as Gonadotropin-Releasing Hormone or GnRH) analogs are used to treat hormone-dependent cancers. Agonists initially stimulate and then downregulate the LHRH receptor, while antagonists competitively block the receptor.

Somatostatin Receptor (SSTR) Signaling

Somatostatin analogs, often containing D-amino acids for stability, are used to treat neuroendocrine tumors and acromegaly by inhibiting hormone secretion and cell proliferation.

Experimental Workflow for Peptide Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a peptide containing Z-D-His-OH.

Conclusion

Z-D-His-OH is an indispensable reagent for the synthesis of peptides with enhanced therapeutic properties. Its benzyloxycarbonyl protecting group provides robust protection of the α-amino group, facilitating controlled peptide elongation and minimizing side reactions. The incorporation of D-histidine, enabled by the use of Z-D-His-OH, is a proven strategy to increase the in vivo stability of peptide drugs by conferring resistance to enzymatic degradation. A thorough understanding of the chemistry of Z-D-His-OH, appropriate selection of coupling and deprotection strategies, and careful execution of synthetic protocols are paramount to the successful development of novel and effective peptide-based therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

An In-depth Technical Guide on the Role of Z-D-His-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the challenges associated with histidine racemization in solid-phase peptide synthesis (SPPS) and explores the mechanistic role of N-α-benzyloxycarbonyl-D-histidine (Z-D-His-OH) as a potential suppressor of this side reaction. While direct, extensive literature on the specific application and quantitative efficacy of Z-D-His-OH is limited, this document synthesizes established principles of peptide chemistry to propose a scientifically grounded mechanism of action.

The Challenge of Histidine Racemization in SPPS

Histidine is one of the most problematic amino acids in solid-phase peptide synthesis due to its high propensity for racemization.[1][2][3] The loss of chiral integrity at the α-carbon of a histidine residue during synthesis can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide, thereby impacting the final product's purity, yield, and biological activity.

The primary cause of histidine racemization is the intramolecular catalytic effect of its imidazole side chain.[3][4] During the coupling step, the carboxyl group of the amino acid is activated to facilitate peptide bond formation. This activation, however, also increases the acidity of the α-proton. The lone pair of electrons on the π-nitrogen of the imidazole ring is sufficiently basic to abstract this acidic α-proton, leading to the formation of a planar, achiral enolate intermediate.[3] Reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-isomers of the histidine residue.[3]

Several factors are known to influence the extent of histidine racemization, including:

-

The nature of the coupling reagent: Carbodiimide-based reagents, in particular, can promote racemization.[4][5]

-

Reaction temperature: Higher temperatures can accelerate the rate of racemization.[2][6]

-

The choice of protecting groups for the imidazole side chain: Protection of the π-nitrogen of the imidazole ring has been shown to significantly reduce racemization.[1]

Established Strategies for Preventing Histidine Racemization

To mitigate the problem of histidine racemization, several strategies have been developed and are widely used in SPPS:

-

Side-Chain Protection: Protecting the imidazole ring of histidine, particularly the π-nitrogen, with a suitable protecting group can diminish its basicity and thus suppress its ability to catalyze racemization.[1]

-

Use of Additives: Coupling additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used to suppress racemization for all amino acids, including histidine.[7] These additives react with the activated amino acid to form an active ester that is less prone to racemization.

-

Optimization of Coupling Conditions: Lowering the reaction temperature during the coupling of histidine can help to reduce the extent of racemization.[2][8]

-

Choice of Coupling Reagents: The selection of the coupling reagent can have a significant impact on the level of racemization. Reagents that lead to the rapid formation of the peptide bond are generally preferred.

Z-D-His-OH: A Proposed Mechanism of Action for Racemization Suppression

While not extensively documented in contemporary literature, the use of D-amino acid derivatives as additives to suppress racemization is a known strategy in peptide chemistry. Z-D-His-OH (N-α-benzyloxycarbonyl-D-histidine) is a D-histidine derivative with a benzyloxycarbonyl (Z) protecting group on its α-amino group. Based on fundamental principles of stereochemistry and reaction kinetics, a plausible mechanism for its action as a racemization suppressant can be proposed.

It is hypothesized that Z-D-His-OH may act as a chiral auxiliary agent or a competitive inhibitor in the racemization pathway.

Proposed Mechanism:

-

Interaction with the Activated L-Histidine: During the coupling reaction, the activated L-histidine derivative is susceptible to racemization. The added Z-D-His-OH, being a stereoisomer of the natural L-histidine, can interact with the activated L-histidine.

-

Formation of a Diastereomeric Complex: This interaction may lead to the transient formation of a diastereomeric complex between the activated L-histidine and Z-D-His-OH. The different steric and electronic interactions within this complex, as compared to a homochiral interaction (L-His with another L-His molecule), could disfavor the conformation required for the imidazole-catalyzed proton abstraction.

-

Kinetic Resolution: By preferentially interacting with the activated L-histidine in a non-productive manner for racemization, Z-D-His-OH could effectively slow down the rate of enolization. This would allow the desired peptide bond formation to occur at a faster rate than racemization, thus preserving the stereochemical integrity of the L-histidine residue.

It is important to note that this proposed mechanism is based on theoretical considerations and requires empirical validation through detailed kinetic and stereochemical studies.

Quantitative Data on Histidine Racemization

The extent of histidine racemization is highly dependent on the specific conditions of the solid-phase peptide synthesis. The following table summarizes representative data from the literature on histidine racemization under various conditions. No specific quantitative data for the effect of Z-D-His-OH was found in the reviewed literature.

| Condition | Amino Acid Derivative | Coupling Reagent | % D-Isomer (Racemization) | Reference |

| Microwave SPPS at 80°C | Fmoc-His(Trt)-OH | HBTU/DIPEA | Significant | [2] |

| Microwave SPPS at 50°C | Fmoc-His(Trt)-OH | HBTU/DIPEA | Limited | [2] |

| Activation with DCC in DMF | Z-His(π-phenacyl)-OH | DCC | Extensive | [5] |

| Activation with DCC in DMF | Z-His(τ-phenacyl)-OH | DCC | Not significant | [5] |

| With Z-D-His-OH as additive | L-His derivative | Various | Data not available |

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key chemical pathways discussed.

References

- 1. peptide.com [peptide.com]

- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An approach to the prevention of racemisation in the synthesis of histidine-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 8. researchgate.net [researchgate.net]

Carbobenzyloxy-D-histidine: A Technical Guide to its Function and Application in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzyloxy-D-histidine (Cbz-D-histidine) is a chemically modified form of the amino acid D-histidine, which plays a critical role in the fields of peptide chemistry and drug development. The strategic addition of a carbobenzyloxy (Cbz or Z) protecting group to the alpha-amino group of D-histidine allows for precise control during the stepwise synthesis of peptides.[1][2][3] This modification prevents unwanted side reactions and ensures the formation of the desired peptide sequence. This guide provides an in-depth overview of the function of Cbz-D-histidine, its applications in research and pharmaceutical development, quantitative data on its use, and a generalized experimental workflow for its incorporation into a peptide chain.

Core Function: A Protected Building Block for Peptide Synthesis

The primary function of Carbobenzyloxy-D-histidine is to serve as a protected amino acid building block in peptide synthesis.[1][2] The carbobenzyloxy group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first reversible Nα-protecting group developed for this purpose.[3] This strategic protection is essential for several reasons:

-

Preventing Self-Polymerization: By blocking the reactive amino group, the Cbz group prevents the amino acid from reacting with itself during the activation of its carboxyl group for peptide bond formation.[4]

-

Ensuring Sequential Assembly: It allows for the controlled, stepwise addition of amino acids in a specific sequence to build a desired peptide chain.[3][5]

-

Directing the Reaction: The protection ensures that the carboxyl group of one amino acid exclusively reacts with the free amino group of another, forming the correct peptide bond.[2]

The imidazole side chain of histidine can also be reactive; however, in many synthetic strategies, it can remain unprotected, where it can even be used to facilitate the isolation of the peptide product.[4][6] The Cbz group is stable under the conditions required for peptide bond formation but can be removed under specific, mild conditions that do not cleave the newly formed peptide bonds.[3]

Applications in Research and Drug Development

The use of Cbz-D-histidine as a synthetic intermediate is crucial for the creation of complex peptides for various applications:

-

Pharmaceutical Research: It is a key intermediate in the synthesis of peptide-based drugs, enzyme inhibitors, and other biologically active molecules.[2] Synthetic peptides are significant in the pharmaceutical market, with applications ranging from hormones like oxytocin to other clinical therapeutics.[3]

-

Enzyme Studies: Derivatives of Cbz-protected amino acids are used to probe the active sites of enzymes. For instance, a chloromethyl ketone derivative of benzyloxycarbonyl-L-phenylalanine was used to identify an essential histidine residue in the active site of carboxypeptidase Y.[7]

-

Custom Peptide Synthesis: Research laboratories and commercial suppliers use Cbz-D-histidine and other protected amino acids for the custom synthesis of peptides for a wide range of research purposes.[5]

-

Development of Chelating Agents: Histidine-containing peptides have been synthesized using protected precursors to create agents that can chelate metal ions, which has potential therapeutic and research applications.[8]

Quantitative Data

The efficiency of peptide synthesis reactions involving Cbz-protected histidine is often high, as indicated by the reported yields and purity of the products.

| Parameter | Value | Context | Reference |

| Purity | > 98.5% (via HPLC) | Purity of N-Cbz-L-Histidine used as a building block. | [2] |

| Reaction Yield | Quantitative | Isolation of a protected tripeptide (Z-Pro-His-Phe-OMe) using an aqueous citric acid workup. | [6] |

| Reaction Yield | 94% | Synthesis of a protected tripeptide using DCC as the coupling agent. | [6] |

| Reaction Yield | 89% | Coupling of Z-Pro-p-nitrophenyl ester with histidyl-prolineamide. | [6] |

| Overall Yield | 70% | Overall yield for a multi-step synthesis of a protected tripeptide from histidineamide dihydrochloride. | [6] |

Experimental Protocols and Methodologies

The incorporation of Cbz-D-histidine into a peptide chain involves a cyclical process of deprotection, coupling, and purification. The following outlines the general methodologies.

Solid-Phase Peptide Synthesis (SPPS) Overview

Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, is a common method where the peptide is assembled on an insoluble resin support.[4] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[5]

Key Experimental Steps

-

Resin Preparation: The synthesis begins with an insoluble polymer resin, which is swelled in a suitable solvent like dichloromethane (DCM).[8]

-

First Amino Acid Attachment (Loading): The C-terminal amino acid of the target peptide is covalently attached to the resin.[5]

-

Deprotection: The Nα-protecting group of the resin-bound amino acid is removed to expose a free amino group for the next coupling step. In the case of the Cbz group, this is typically achieved through catalytic hydrogenation or treatment with HBr.[3][6]

-

Coupling: The next Nα-protected amino acid (e.g., Cbz-D-histidine) is activated at its carboxyl group and then added to the resin. The activated carboxyl group reacts with the free amino group on the resin-bound peptide to form a new peptide bond. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).[3]

-

Washing: After the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and byproducts.[5]

-

Cycle Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

-

Cleavage: Once the synthesis is complete, the final peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoroacetic acid (TFA).[5]

Solution-Phase Synthesis and Purification

Alternatively, peptides can be synthesized in solution. In this method, after each coupling step, the product must be purified. One technique leverages the basicity of the unprotected imidazole ring of a histidine residue to isolate the peptide. The reaction mixture can be partitioned between an organic solvent and an acidic aqueous solution (e.g., citric acid), which protonates the imidazole ring, drawing the desired peptide into the aqueous phase while non-basic impurities remain in the organic phase.[6]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of incorporating Cbz-D-histidine into a growing peptide chain using Solid-Phase Peptide Synthesis.

Caption: Workflow for Cbz-D-histidine incorporation in SPPS.

Caption: Logical relationship of the peptide coupling reaction.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Overview of Custom Peptide Synthesis [peptide2.com]

- 6. Simplified synthesis of histidine peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Evidence for an essential histidine in carboxypeptidase Y. Reaction with the chloromethyl ketone derivative of benzyloxycarbonyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

Z-D-His-OH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

N-α-Carbobenzyloxy-D-histidine (Z-D-His-OH) is a critical protected amino acid derivative utilized extensively in peptide synthesis and other areas of pharmaceutical development. A thorough understanding of its solubility and stability is paramount for its effective application in these fields. This technical guide provides a comprehensive overview of the available data on the solubility and stability of Z-D-His-OH, alongside detailed experimental protocols for in-house verification.

Physicochemical Properties

To contextualize the solubility and stability data, a summary of the key physicochemical properties of Z-D-His-OH is presented below.

| Property | Value | Reference |

| CAS Number | 67424-93-5 | [1] |

| Molecular Formula | C14H15N3O4 | [1] |

| Molecular Weight | 289.29 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 161-163 °C | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Solubility Profile

Currently, specific quantitative solubility data for Z-D-His-OH in various solvents is not extensively published. However, qualitative data from chemical suppliers indicates its solubility in several organic solvents. The presence of the benzyloxycarbonyl (Cbz) protecting group generally increases the hydrophobicity of the amino acid, leading to better solubility in organic solvents compared to its unprotected counterpart, D-histidine.[2]

Table 1: Qualitative Solubility of Z-D-His-OH

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Acetone | Soluble | [1] |

| Water | Limited solubility is expected due to the hydrophobic Cbz group. | [3] |

| Ethanol | Slightly soluble is expected, similar to other protected amino acids. | [4] |

Note: The expected solubility in water and ethanol is an educated estimation based on the general properties of protected amino acids and histidine. Experimental verification is recommended.

Stability Profile

The stability of Z-D-His-OH is largely dictated by the N-α-Cbz protecting group. The Cbz group is known to be stable under basic and most acidic conditions, making it a versatile protecting group in peptide synthesis.[5][6] However, it is susceptible to cleavage under specific conditions.

Table 2: Predicted Stability of Z-D-His-OH under Various Conditions

| Condition | Predicted Stability | Mechanism of Degradation | Reference |

| Aqueous Solutions (neutral pH) | Generally stable for short-term handling. | Hydrolysis of the carbamate bond is possible over extended periods. | [5] |

| Acidic Conditions (mild) | Stable. | The Cbz group is resistant to mild acids. | [6] |

| Acidic Conditions (strong) | Susceptible to cleavage. | Acid-catalyzed hydrolysis of the carbamate bond. HBr in acetic acid is a common deprotection method. | [6][7] |

| Basic Conditions | Generally stable. | The Cbz group is resistant to cleavage by bases. | [5] |

| Hydrogenolysis | Unstable. | The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H2/Pd-C), yielding toluene and the free amine. | [6][8] |

| Elevated Temperature | May promote degradation. | Thermal decomposition can occur, especially near the melting point. | [9] |

| Light Exposure | Data not available; photostability studies are recommended. | - |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of Z-D-His-OH are provided below. These are generalized methods that can be adapted for specific laboratory settings.

Protocol 1: Determination of Solubility

This protocol describes a common method for determining the solubility of a compound in various solvents.

Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of Z-D-His-OH to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of Z-D-His-OH using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometric method.[10]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Stability Study

This protocol outlines a general approach for assessing the stability of Z-D-His-OH under various stress conditions, aligned with ICH guidelines.

Methodology: HPLC-Based Stability Indicating Method

-

Sample Preparation: Prepare solutions of Z-D-His-OH in relevant solvents or buffers at a known concentration.

-

Stress Conditions: Expose the samples to various conditions:

-

Hydrolytic: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) conditions at a specified temperature (e.g., 60 °C).

-

Oxidative: Treat with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal: Store at elevated temperatures (e.g., 40 °C, 60 °C) in a stability chamber.

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; longer for long-term stability).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact Z-D-His-OH from its degradation products.

-

Data Evaluation: Quantify the amount of remaining Z-D-His-OH and any major degradation products. Calculate the degradation rate and identify potential degradation pathways.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination.

References

- 1. Z-D-HIS-OH price,buy Z-D-HIS-OH - chemicalbook [chemicalbook.com]

- 2. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups [mdpi.com]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sensitive Indirect Spectrophotometric Method for Determination of H2-Receptor Antagonists in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to the Z-Protecting Group in Histidine Derivatives

For Immediate Release

[City, State] – [Date] – In the intricate landscape of peptide synthesis and drug development, the strategic use of protecting groups is paramount. For researchers and scientists working with the unique amino acid histidine, the benzyloxycarbonyl (Z or Cbz) protecting group presents both a powerful tool and a notable challenge. This technical guide provides an in-depth analysis of the Z-group's application to histidine derivatives, offering a critical resource for professionals in the field.

The Z-group is a well-established carbamate-based protecting group for amines, prized for its stability under a range of conditions and its susceptibility to removal by specific, mild methods.[1][2] Its application to the α-amino group of histidine is a common strategy in peptide synthesis to prevent unwanted side reactions.[3] However, the inherent reactivity of histidine's imidazole side chain introduces complexities, most notably the risk of racemization during peptide coupling steps.[4][5] This guide will delve into the chemical properties, synthesis, deprotection, and critical considerations for the effective use of Z-protected histidine.

Chemical Properties and Stability

The benzyloxycarbonyl group is introduced to the α-amino group of histidine via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] The resulting Nα-Cbz-histidine is a stable, often crystalline solid, which facilitates its purification and handling.[6] The Z-group is generally stable to basic conditions and weak acids, making it compatible with many standard peptide synthesis protocols. However, it can be cleaved under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid.[1]

A key aspect of the Z-group's utility is its orthogonality with other protecting groups. It is compatible with Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies, allowing for selective deprotection at different stages of a synthesis.[1][7]

The Specter of Racemization

A significant challenge in the use of histidine derivatives in peptide synthesis is the propensity for racemization during the activation of the carboxyl group for peptide bond formation. The imidazole side chain of histidine can act as an intramolecular base, catalyzing the formation of an oxazolone intermediate that readily racemizes.[4][5]

Protecting the imidazole nitrogen is crucial to suppress this side reaction. While the Z-group is typically used for the α-amino group, other protecting groups such as tosyl (Tos), dinitrophenyl (DNP), or benzyloxymethyl (Bom) are often employed for the imidazole side chain to minimize racemization.[4][8] The choice of the imidazole protecting group can significantly impact the degree of racemization observed.[8]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data related to the protection and deprotection of histidine with the Z-group, as well as spectroscopic data for characterization.

Table 1: Yields for Nα-Cbz-L-Histidine Synthesis and Deprotection

| Reaction | Reagents and Conditions | Yield (%) | Reference |

| Protection | L-Histidine, Cbz-Cl, NaHCO₃, THF/H₂O, 0°C | 90 | [1] |

| Deprotection (Catalytic Hydrogenolysis) | Nα-Cbz-L-Histidine, H₂, Pd/C, AcOH-MeOH-H₂O | Not specified, but effective | [4] |

| Deprotection (Acidolysis) | Nα-Cbz-protected amines, AlCl₃, HFIP, room temp. | High | [9] |

| Deprotection (Acidolysis) | Nα-Cbz-protected amine, IPA·HCl, 65-75°C | 26 g from 50 g starting material | [10] |

Table 2: ¹H NMR Spectroscopic Data for N-Cbz-DL-Histidine

| Proton | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| Imidazole C2-H | ~7.8 | s | D₂O | [11][12][13] |

| Imidazole C4(5)-H | ~7.0 | s | D₂O | [11][12][13] |

| α-CH | ~4.0 | t | D₂O | [12][13] |

| β-CH₂ | ~3.1-3.2 | d | D₂O | [12][13] |

| Benzyl CH₂ | ~5.1 | s | Not Specified | [11] |

| Phenyl H | ~7.3 | m | Not Specified | [11] |

Note: Chemical shifts can vary depending on the solvent and pH.

Experimental Protocols

Protocol 1: Synthesis of Nα-Benzyloxycarbonyl-L-Histidine (Nα-Cbz-L-Histidine)

This protocol is adapted from a general procedure for Cbz protection.[1]

Materials:

-

L-Histidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve L-Histidine in a 2:1 mixture of THF and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium bicarbonate (2 equivalents) to the solution.

-

Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 20 hours.

-

After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography to yield Nα-Cbz-L-histidine as a white powder. A reported yield for a similar procedure is 90%.[1]

Protocol 2: Deprotection of Nα-Cbz-L-Histidine via Catalytic Hydrogenolysis

This protocol is a general method for the removal of the Cbz group.[4]

Materials:

-

Nα-Cbz-L-Histidine

-

Palladium on carbon (Pd/C, 5% or 10%)

-

Methanol (MeOH)

-

Acetic Acid (AcOH)

-

Water

-

Hydrogen gas (H₂) source

Procedure:

-

Dissolve the Nα-Cbz-L-histidine derivative in a mixture of acetic acid, methanol, and water (e.g., 6:3:1 v/v/v).[4]

-

Add a catalytic amount of Pd/C to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the filtrate to dryness to obtain the deprotected histidine derivative.

Mandatory Visualizations

Conclusion

The benzyloxycarbonyl protecting group remains a valuable tool in the synthesis of histidine-containing peptides and other complex molecules. Its ease of introduction, stability, and selective removal make it a cornerstone of many synthetic strategies. However, researchers and drug development professionals must remain vigilant to the challenge of racemization inherent to histidine chemistry. A thorough understanding of the underlying mechanisms and the strategic use of imidazole-protecting groups are essential for the successful and stereochemically pure synthesis of histidine derivatives. This guide provides a foundational understanding to aid in the rational design and execution of synthetic routes involving Z-protected histidine.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. academic.oup.com [academic.oup.com]

- 5. peptide.com [peptide.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 10. tdcommons.org [tdcommons.org]

- 11. N-CBZ-DL-HISTIDINE(19728-57-5) 1H NMR [m.chemicalbook.com]

- 12. bmse000039 L-Histidine at BMRB [bmrb.io]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177) [hmdb.ca]

An In-depth Technical Guide to Z-D-His-OH (CAS 67424-93-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-D-His-OH, with the CAS number 67424-93-5, is the N-alpha-benzyloxycarbonyl-protected form of D-histidine. As a derivative of an unnatural D-amino acid, it serves as a crucial building block in the synthesis of peptides with modified biological properties. The introduction of the benzyloxycarbonyl (Z) group provides a stable protecting group for the amine functionality, allowing for controlled peptide bond formation. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Z-D-His-OH, with a focus on its role in peptide chemistry.

Physicochemical Properties

The key physicochemical properties of Z-D-His-OH are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 67424-93-5 | [1] |

| Molecular Formula | C₁₄H₁₅N₃O₄ | [1] |

| Molecular Weight | 289.29 g/mol | [1] |

| Melting Point | 161-163 °C | [1] |

| Boiling Point (Predicted) | 616.7 ± 55.0 °C | [1] |

| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1][2] |

| pKa (Predicted) | 3.35 ± 0.10 | [1] |

Synthesis and Experimental Protocols

The synthesis of Z-D-His-OH typically involves the protection of the alpha-amino group of D-histidine with a benzyloxycarbonyl (Cbz or Z) group. This is a standard procedure in peptide chemistry, often referred to as the Schotten-Baumann reaction.

General Experimental Protocol for N-Cbz Protection of D-Histidine

This protocol describes a general method for the synthesis of Z-D-His-OH.

Materials:

-

D-Histidine

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Water-soluble organic solvent (e.g., Isopropyl alcohol)

-

Hydrochloric acid (HCl)

-

Activated carbon

Procedure:

-

Dissolution: Dissolve D-histidine in an aqueous solution of sodium hydroxide. The solution can be treated with activated carbon for purification.

-

Protection Reaction: To the D-histidine solution, add benzyl chloroformate and an aqueous solution of sodium hydroxide dropwise to introduce the Cbz group under alkaline conditions.

-

Work-up: Add a water-soluble organic solvent, such as isopropyl alcohol, to the reaction mixture.

-

Crystallization: Neutralize or acidify the solution with hydrochloric acid to precipitate the N-protected amino acid.

-

Isolation and Purification: Isolate the crystals by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[1]

Role in Peptide Synthesis

Z-D-His-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Z-protecting group on the alpha-amino group prevents unwanted side reactions during the coupling of the subsequent amino acid in the peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of SPPS, where a protected amino acid like Z-D-His-OH would be incorporated.

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

In this workflow, Z-D-His-OH would be used in the coupling step (Step 3) if it is not the first amino acid attached to the resin. The Z-group would be removed during the deprotection step (Step 2) of the subsequent cycle.

Spectroscopic Properties (Predicted)

While specific, detailed experimental spectra for Z-D-His-OH were not found in the literature search, the expected spectroscopic characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals corresponding to the benzyl group of the Cbz protecting group and the imidazole ring of histidine would be expected in the aromatic region (approx. 7.0-8.5 ppm).

-

Alpha-Proton: A multiplet for the alpha-proton of the histidine residue.

-

Beta-Protons: Multiplets for the beta-protons adjacent to the imidazole ring.

-

Benzylic Protons: A singlet or a pair of doublets for the CH₂ protons of the Cbz group.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Signals for the carboxylic acid and the urethane carbonyl of the Cbz group would be present.

-

Aromatic Carbons: Signals for the carbons of the benzyl and imidazole rings.

-

Alpha and Beta Carbons: Signals for the alpha and beta carbons of the histidine backbone.

IR Spectroscopy

-

N-H Stretching: A broad absorption band characteristic of the carboxylic acid O-H stretch, which may overlap with the N-H stretch of the urethane.

-

C=O Stretching: Strong absorption bands for the carbonyl groups of the carboxylic acid and the Cbz protecting group (typically around 1680-1750 cm⁻¹).

-

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings.

Biological Activity

Z-D-His-OH itself is a protected amino acid and is not expected to have significant biological activity in this form. Its primary role is as a synthetic intermediate. However, its incorporation into a peptide can significantly influence the biological activity of the final peptide. D-amino acids are known to confer resistance to proteolytic degradation, potentially increasing the in vivo half-life of a peptide therapeutic.

D-histidine, the parent compound of Z-D-His-OH, is the unnatural isomer of L-histidine and is generally considered biologically inactive in higher organisms.[1] However, some bacteria can utilize D-histidine as a source of L-histidine.[1] The biological effects of peptides containing D-histidine would be highly dependent on the specific peptide sequence and its molecular target.

Safety and Handling

Standard laboratory safety precautions should be observed when handling Z-D-His-OH. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Z-D-His-OH (CAS 67424-93-5) is a valuable reagent for chemists and drug development professionals involved in peptide synthesis. Its well-defined structure and the stability of the Cbz protecting group make it a reliable building block for the creation of novel peptides containing the unnatural D-histidine residue. The incorporation of D-amino acids is a key strategy for enhancing the therapeutic potential of peptide-based drugs by improving their stability and pharmacokinetic profiles. This guide provides foundational information to support the effective and safe use of Z-D-His-OH in research and development.

References

An In-depth Technical Guide on the Chirality and Stereochemistry of Z-D-His-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Carbobenzyloxy-D-histidine (Z-D-His-OH) is a protected form of the non-proteinogenic amino acid D-histidine. Its defined stereochemistry is of paramount importance in various applications, particularly in peptide synthesis and drug development, where the chirality of a molecule dictates its biological activity and pharmacological profile. This technical guide provides a comprehensive overview of the chirality and stereochemical properties of Z-D-His-OH, including its optical activity and methods for its enantioselective synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals working with this chiral building block.

Introduction to Chirality in Z-D-His-OH

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images.[1] In the case of Z-D-His-OH, the stereocenter is the α-carbon of the histidine residue, which is bonded to four different groups: a hydrogen atom, a carboxylic acid group, an imidazole-containing side chain, and a carbobenzyloxy (Z)-protected amino group. This tetrahedral arrangement results in the existence of two enantiomers: Z-D-His-OH and its mirror image, Z-L-His-OH.

The "D" designation in Z-D-His-OH refers to the absolute configuration of the α-carbon, as determined by the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of the substituents is analogous to D-glyceraldehyde. The presence of this single, defined stereocenter is the source of the molecule's optical activity.

Physicochemical and Stereochemical Properties

The distinct three-dimensional structure of Z-D-His-OH gives rise to specific physicochemical properties that differentiate it from its L-enantiomer and the racemic mixture.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N₃O₄ | [2] |

| Molecular Weight | 289.29 g/mol | [2] |

| CAS Number | 19728-57-5 (for DL form) | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Approximately 168 °C (decomposes) for the L-form | [3] |

| Specific Optical Rotation ([α]D) | Approximately +24° (c=1 in 6 M HCl) | Inferred from L-enantiomer |

Note on Optical Rotation: The specific optical rotation of the enantiomer, N-α-Cbz-L-histidine, is reported to be -24° (c=1 in 6 M HCl).[3] As enantiomers rotate plane-polarized light to an equal but opposite degree, the specific optical rotation of Z-D-His-OH is confidently inferred to be approximately +24°.

Experimental Protocols

Enantioselective Synthesis

The synthesis of enantiomerically pure Z-D-His-OH is crucial to avoid contamination with the L-enantiomer, which could have different biological effects. While various methods exist for the synthesis of protected amino acids, achieving high enantioselectivity often requires the use of chiral catalysts or starting from a chiral pool. A general conceptual workflow for an enantioselective synthesis is outlined below.

Caption: Enantioselective synthesis of Z-D-His-OH.

A common strategy involves the direct protection of the amino group of commercially available, enantiomerically pure D-histidine.

Protocol Outline:

-

D-histidine is dissolved in an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate) to deprotonate the amino group, making it nucleophilic.

-

Benzyl chloroformate (Cbz-Cl) is slowly added to the reaction mixture, often at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

The pH of the reaction is carefully maintained in the basic range to ensure the amino group remains reactive and to neutralize the hydrochloric acid byproduct.

-

After the reaction is complete, the mixture is typically acidified to precipitate the Z-D-His-OH product.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent system to yield enantiomerically pure Z-D-His-OH.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral HPLC is a powerful analytical technique to determine the enantiomeric purity of Z-D-His-OH. This method separates the D- and L-enantiomers, allowing for their quantification.

Conceptual Experimental Workflow:

Caption: Chiral HPLC analysis workflow.

Example HPLC Method Parameters (Illustrative):

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for the separation of N-protected amino acids.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation.

-

Flow Rate: A flow rate of around 1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the carbobenzyloxy group absorbs strongly (e.g., around 254 nm).

The retention times of the D- and L-enantiomers will differ, allowing for the calculation of the enantiomeric excess (e.e.) of the sample.

Spectroscopic Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural elucidation of Z-D-His-OH. The chemical shifts and coupling constants of the protons provide detailed information about the molecular structure.

Expected ¹H NMR Spectral Data (based on the racemic mixture): The spectrum of the racemic N-Cbz-DL-histidine in DMSO-d₆ shows characteristic signals.[4] The spectrum for the pure D-enantiomer is expected to be identical in terms of chemical shifts and coupling patterns.

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole C2-H | ~8.0 | Singlet |

| Imidazole C4-H | ~6.8 | Singlet |

| Benzyl CH₂ | ~5.0 | Singlet |

| Aromatic (Phenyl) | ~7.3 | Multiplet |

| α-CH | ~4.2 | Multiplet |

| β-CH₂ | ~3.0 | Multiplet |

| NH | Variable | Broad singlet |

| COOH | Variable | Broad singlet |

Circular Dichroism (CD) Spectroscopy

Biological Significance and Role in Drug Development

While L-amino acids are the primary building blocks of proteins in most organisms, D-amino acids play significant and diverse roles in various biological processes.[4][6][7][8][9] D-amino acids are found in the cell walls of bacteria and act as neurotransmitters and signaling molecules in mammals.[4][6][7][8][9]

The incorporation of D-amino acids, such as D-histidine, into peptide-based drug candidates can offer several advantages:

-

Increased Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids. This can lead to a longer in vivo half-life.

-

Modified Biological Activity: The change in stereochemistry can lead to altered binding affinities and selectivities for biological targets, potentially resulting in improved therapeutic profiles or novel pharmacological activities.

-

Conformational Constraints: The introduction of a D-amino acid can induce specific turns or secondary structures in a peptide, which can be crucial for its interaction with a receptor or enzyme.

The biological functions of histidine-containing dipeptides, such as their antioxidant and metal-chelating properties, are well-documented.[6] While specific signaling pathways involving Z-D-His-OH have not been elucidated, the unique properties of D-histidine suggest its potential for creating novel therapeutic agents.

Conclusion

The defined stereochemistry of Z-D-His-OH is a critical attribute that underpins its utility in synthetic chemistry and drug discovery. A thorough understanding of its chiral properties, methods for its enantioselective synthesis, and analytical techniques for confirming its stereochemical integrity are essential for its effective application. This technical guide provides a foundational overview of these aspects, serving as a resource for scientists and researchers in the field. Further investigation into the specific biological roles of Z-D-His-OH and other D-histidine derivatives may unveil new opportunities for therapeutic intervention.

References

- 1. Chiral Circular Dichroism of Amino Acids | MtoZ Biolabs [mtoz-biolabs.com]

- 2. | Advent [adventchembio.com]

- 3. N-Cbz-L-histidine | 14997-58-1 [chemicalbook.com]

- 4. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protected amino acids as a nonbonding source of chirality in induction of single-handed screw-sense to helical macromolecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]

- 8. D-Amino acid - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

Stereochemical Nuances in Peptide Chemistry: A Technical Guide to Z-D-His-OH versus Z-L-His-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry, the stereochemistry of individual amino acid residues is a critical determinant of the final peptide's structure, function, and therapeutic potential. The choice between incorporating the naturally occurring L-amino acid or its non-natural D-enantiomer can profoundly impact a peptide's biological activity, stability, and receptor-binding affinity. This technical guide provides an in-depth exploration of the differences and applications of Z-D-His-OH (Nα-benzyloxycarbonyl-D-histidine) and Z-L-His-OH (Nα-benzyloxycarbonyl-L-histidine) in peptide synthesis and drug development.

Physicochemical Properties: A Comparative Overview

The fundamental difference between Z-L-His-OH and Z-D-His-OH lies in their stereochemistry at the α-carbon, which results in distinct optical properties. While their molecular weight and elemental composition are identical, their interaction with plane-polarized light is equal in magnitude but opposite in direction. This seemingly subtle difference has significant ramifications for the three-dimensional structure of the resulting peptides.

| Property | Z-L-His-OH | Z-D-His-OH |

| CAS Number | 14997-58-1 | 67424-93-5 |

| Molecular Formula | C₁₄H₁₅N₃O₄ | C₁₄H₁₅N₃O₄ |

| Molecular Weight | 289.29 g/mol | 289.29 g/mol |

| Melting Point | ~168 °C (decomposes) | 161-163 °C[1] |

| Optical Rotation [α]20/D | -24° (c=1 in 6 M HCl) | Not consistently reported, but expected to be the positive enantiomer of the L-form |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone[1] | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone[1] |

The Challenge of Racemization in Histidine Coupling

Histidine is notoriously prone to racemization during peptide synthesis, a process where the L-enantiomer can convert to the D-enantiomer, leading to diastereomeric impurities that are often difficult to separate. This epimerization is primarily due to the basicity of the imidazole side chain, which can facilitate the abstraction of the α-proton of the activated amino acid.

The choice of coupling reagents and conditions plays a pivotal role in mitigating racemization. Studies have shown that the use of certain additives and coupling reagents can significantly suppress this side reaction. For instance, the dicyclohexylcarbodiimide (DCC) method, when used with N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt), shows suppressed racemization. The azide method is generally considered to have a low risk of racemization. However, even with the azide method, Z-L-His-N₃ can still undergo a slight degree of racemization, which is attributed to the basicity of the unprotected imidazole moiety.

A study on the racemization of histidine derivatives in peptide synthesis provided the following insights into the extent of racemization under various conditions:

| Acyl-L-histidine Derivative | Coupling Method | Solvent | % Racemization |

| Z-L-His(Z)-OH | DCC | CH₂Cl₂ | 0.8 |

| Z-L-His(Z)-OH | DCC | DMF | 1.0 |

| Z-L-His(Ts)-OH | DCC | DMF | 0.8 |

| Z-L-His(Boc)-OH | DCC | DMF | 1.0 |

| Z-L-His(Bzl)-OH | DCC | DMF | 2.4 |

| Z-L-His(Z)-OH | MA (Mixed Anhydride) | THF | 0.2 |

| Z-L-His(Z)-OH | Woodward's Reagent K | CH₃CN | 0.4 |

| Z-L-His-N₃ | Azide | DMF | 1.2 |

(Data adapted from a study on racemization in histidine-containing peptide synthesis)[1]

This data underscores the importance of carefully selecting both the imidazole protecting group and the coupling conditions to maintain the stereochemical integrity of the histidine residue during peptide synthesis.

The Impact of D-Histidine Incorporation on Peptide Properties

The substitution of an L-amino acid with its D-enantiomer is a common strategy in medicinal chemistry to enhance the therapeutic potential of peptides.

Enhanced Enzymatic Stability

One of the most significant advantages of incorporating D-amino acids is the increased resistance of the peptide to enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and primarily recognize L-amino acids. A study on the stability of poly(arginyl-histidine) peptides demonstrated this principle effectively. The synthetic peptide composed of L-arginine and D-histidine, (LRDH)₅, was found to be significantly more resistant to degradation by peptidases from Salmonella typhimurium compared to its all-L-amino acid counterpart, (LRLH)₅. This enhanced stability can lead to a longer biological half-life and improved pharmacokinetic profile of peptide drugs.

Altered Biological Activity and Receptor Binding

The GnRH receptor is a G-protein coupled receptor that plays a crucial role in the reproductive system. The binding of GnRH to its receptor initiates a signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The conformation of the GnRH decapeptide is critical for its receptor binding and subsequent signal transduction.

While studies directly comparing L-His versus D-His at position 2 of GnRH are limited, research on GnRH analogues has shown that substitutions with D-amino acids at other positions can lead to either agonistic or antagonistic activity, highlighting the sensitivity of the receptor to the ligand's three-dimensional structure. For instance, the substitution of L-Arginine at position 8 with D-Alanine in a GnRH analogue resulted in a non-significant effect on ascorbic acid depletion from the ovary of pseudopregnant mice compared to the native hormone. In contrast, replacing L-Glycine at position 10 with D-Alanine showed a significant increase in this biological activity.[2] This demonstrates that the stereochemical configuration at different positions within a peptide can have varied and profound effects on its biological function.

A logical workflow for investigating the impact of histidine stereochemistry on a signaling pathway like that of GnRH would be as follows:

Experimental Protocols

General Protocol for Solution-Phase Dipeptide Synthesis using Z-His-OH

This protocol outlines the general steps for the synthesis of a dipeptide, for instance, Z-His-Ala-OMe, using a carbodiimide coupling agent. The same procedure can be followed for both Z-L-His-OH and Z-D-His-OH to compare their reactivity and yield.

Materials:

-

Z-L-His-OH or Z-D-His-OH

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Amino Acid Preparation: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF. Add DIPEA or NMM (1.1 eq) and stir for 10-15 minutes at room temperature to neutralize the hydrochloride and free the amine.

-

Activation: In a separate flask, dissolve Z-L-His-OH or Z-D-His-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.

-

Coupling: To the cooled solution from step 2, add DCC or EDC (1.1 eq) and stir for 15-20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Reaction: Add the solution of the activated histidine derivative to the solution of the free alanine methyl ester from step 1. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up:

-

If using DCC, filter the reaction mixture to remove the precipitated DCU.

-

Dilute the filtrate with EtOAc.

-

Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure dipeptide.

General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a short peptide on a resin support using Fmoc chemistry, where either Z-L-His(Trt)-OH or Z-D-His(Trt)-OH could be incorporated. The trityl (Trt) group is a common side-chain protecting group for histidine in Fmoc-SPPS.

Materials:

-

Fmoc-Rink Amide MBHA resin or other suitable resin

-

Fmoc-amino acids (including Fmoc-L-His(Trt)-OH or Fmoc-D-His(Trt)-OH)

-

Z-L-His-OH or Z-D-His-OH (for N-terminal capping if desired, though less common with Fmoc strategy)

-

Coupling reagent: HBTU/HOBt or HATU

-

Base: DIPEA or NMM

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 eq), HBTU/HOBt or HATU (3-5 eq) in DMF.

-

Add DIPEA or NMM (6-10 eq) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.

-

Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase HPLC.

Conclusion